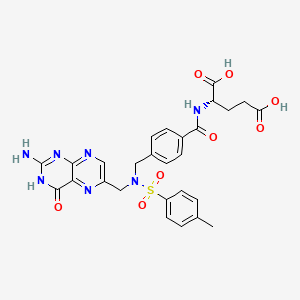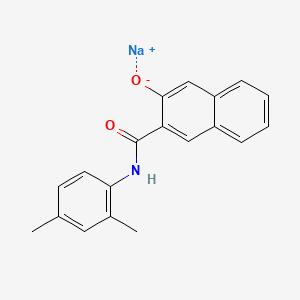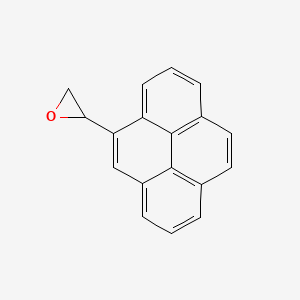
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxirane ring, and a cyclopentenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves multiple steps, starting from readily available precursors. The process typically includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the oxirane ring via epoxidation. The final steps involve esterification and cyclization to form the cyclopentenyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include ketones, diols, and substituted esters, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and oxirane rings are reactive sites that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclohexanecarboxylic acid
- Chrysanthemic acid
Uniqueness
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester is unique due to its combination of cyclopropane, oxirane, and cyclopentenyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72598-26-6 |
|---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-7-8-11-10(2)13(9-12(11)20)22-17(21)15-14(18(15,3)4)16-19(5,6)23-16/h7,13-16H,1,8-9H2,2-6H3/t13-,14-,15+,16+/m1/s1 |
InChI Key |
KRZBETUILMXSBH-WCVJEAGWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)[C@H]3C(O3)(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C3C(O3)(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


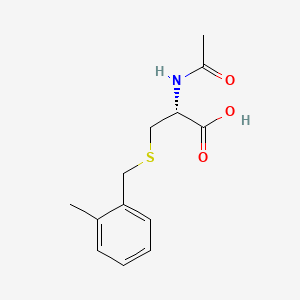
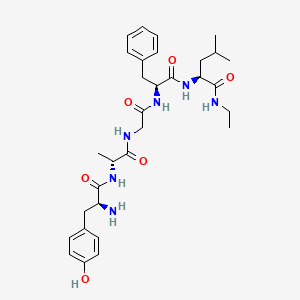
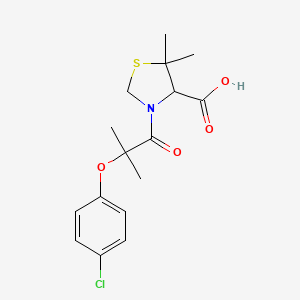
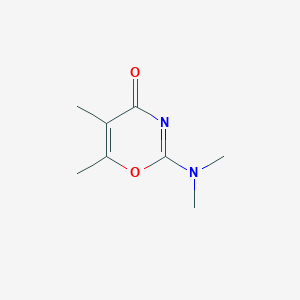
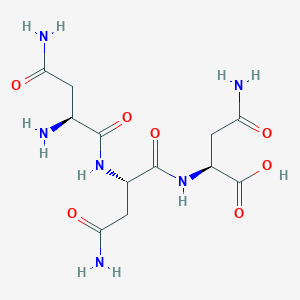
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
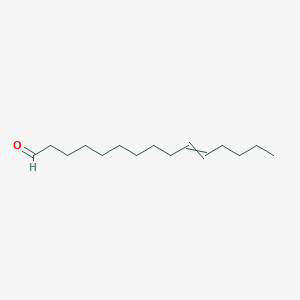
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

